molecular formula C19H22N4O3 B2598900 (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034494-24-9

(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2598900
CAS No.: 2034494-24-9
M. Wt: 354.41
InChI Key: XALOJWCQIBVXTO-UHFFFAOYSA-N
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Description

(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of pyridine, pyrimidine, and piperidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine, pyrimidine, or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as trimethylsilyl cyanide (TMSCN) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of pyridine, pyrimidine, and piperidine moieties in (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone provides it with a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(15-4-9-20-17(12-15)25-13-14-2-3-14)23-10-5-16(6-11-23)26-19-21-7-1-8-22-19/h1,4,7-9,12,14,16H,2-3,5-6,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALOJWCQIBVXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCC(CC3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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